4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridin-2-yloxy group, and a trifluoromethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the pyridin-2-yloxy and trifluoromethylphenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Pyridin-2-yloxy Group: This step often involves the reaction of a pyridine derivative with an appropriate leaving group, such as a halide, to form the pyridin-2-yloxy moiety.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yloxy group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide include:
4-(pyridin-2-yloxy)-N-phenylpiperidine-1-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
4-(pyridin-2-yloxy)-N-(3-methylphenyl)piperidine-1-carboxamide:
4-(pyridin-2-yloxy)-N-(3-chlorophenyl)piperidine-1-carboxamide: The presence of a chlorine atom instead of a trifluoromethyl group can influence its chemical behavior and interactions with molecular targets.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its potential for various applications.
Properties
IUPAC Name |
4-pyridin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)13-4-3-5-14(12-13)23-17(25)24-10-7-15(8-11-24)26-16-6-1-2-9-22-16/h1-6,9,12,15H,7-8,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHKCALPSBKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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